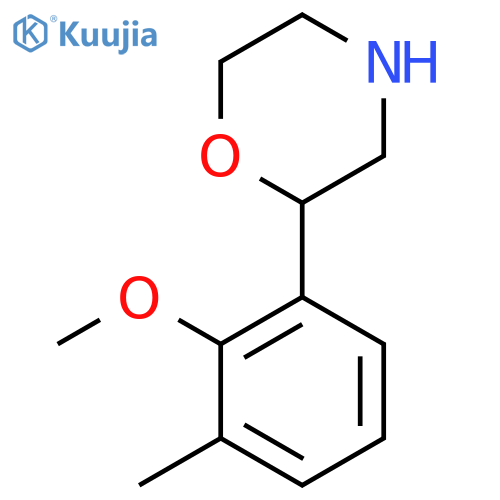Cas no 2092493-02-0 (2-(2-methoxy-3-methylphenyl)morpholine)
2-(2-メトキシ-3-メチルフェニル)モルホリンは、有機合成化学において重要な中間体として利用される化合物です。この化合物は、モルホリン環と芳香族メトキシ基、メチル基を有する特異な構造を持ち、医薬品や農薬の開発におけるキーインターミディエートとしての潜在性を有しています。特に、その立体障害効果と電子供与性により、特定の反応において高い選択性を示すことが特徴です。また、安定性に優れており、様々な反応条件下での取り扱いが可能です。この化合物は、新規薬剤候補の合成や機能性材料の開発において有用なビルディングブロックとして期待されています。

2092493-02-0 structure
商品名:2-(2-methoxy-3-methylphenyl)morpholine
2-(2-methoxy-3-methylphenyl)morpholine 化学的及び物理的性質
名前と識別子
-
- 2-(2-methoxy-3-methylphenyl)morpholine
- 2092493-02-0
- EN300-1785595
-
- インチ: 1S/C12H17NO2/c1-9-4-3-5-10(12(9)14-2)11-8-13-6-7-15-11/h3-5,11,13H,6-8H2,1-2H3
- InChIKey: MBURSFVGTKNRHK-UHFFFAOYSA-N
- ほほえんだ: O1CCNCC1C1C=CC=C(C)C=1OC
計算された属性
- せいみつぶんしりょう: 207.125928785g/mol
- どういたいしつりょう: 207.125928785g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 水素結合受容体数: 3
- 重原子数: 15
- 回転可能化学結合数: 2
- 複雑さ: 198
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 1
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 1.3
- トポロジー分子極性表面積: 30.5Ų
2-(2-methoxy-3-methylphenyl)morpholine 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-1785595-1.0g |
2-(2-methoxy-3-methylphenyl)morpholine |
2092493-02-0 | 1g |
$1272.0 | 2023-06-02 | ||
| Enamine | EN300-1785595-0.05g |
2-(2-methoxy-3-methylphenyl)morpholine |
2092493-02-0 | 0.05g |
$1068.0 | 2023-09-19 | ||
| Enamine | EN300-1785595-0.5g |
2-(2-methoxy-3-methylphenyl)morpholine |
2092493-02-0 | 0.5g |
$1221.0 | 2023-09-19 | ||
| Enamine | EN300-1785595-1g |
2-(2-methoxy-3-methylphenyl)morpholine |
2092493-02-0 | 1g |
$1272.0 | 2023-09-19 | ||
| Enamine | EN300-1785595-5g |
2-(2-methoxy-3-methylphenyl)morpholine |
2092493-02-0 | 5g |
$3687.0 | 2023-09-19 | ||
| Enamine | EN300-1785595-0.25g |
2-(2-methoxy-3-methylphenyl)morpholine |
2092493-02-0 | 0.25g |
$1170.0 | 2023-09-19 | ||
| Enamine | EN300-1785595-5.0g |
2-(2-methoxy-3-methylphenyl)morpholine |
2092493-02-0 | 5g |
$3687.0 | 2023-06-02 | ||
| Enamine | EN300-1785595-10g |
2-(2-methoxy-3-methylphenyl)morpholine |
2092493-02-0 | 10g |
$5467.0 | 2023-09-19 | ||
| Enamine | EN300-1785595-0.1g |
2-(2-methoxy-3-methylphenyl)morpholine |
2092493-02-0 | 0.1g |
$1119.0 | 2023-09-19 | ||
| Enamine | EN300-1785595-10.0g |
2-(2-methoxy-3-methylphenyl)morpholine |
2092493-02-0 | 10g |
$5467.0 | 2023-06-02 |
2-(2-methoxy-3-methylphenyl)morpholine 関連文献
-
Anne Aamdal Scheie,Jessica Lönn-Stensrud New J. Chem., 2008,32, 1567-1572
-
Pierre-Antoine Nocquet,Raphaël Hensienne,Joanna Wencel-Delord,Eric Wimmer,Damien Hazelard Org. Biomol. Chem., 2015,13, 9176-9180
-
Xiufang Ma,Keju Sun,Yongjun Xu,Federico Calle-Vallejo Chem. Sci., 2020,11, 4119-4124
-
Qasim Mahmood,Woo Sik Kim,Ho Seok Park Nanoscale, 2012,4, 7855-7860
-
Shane O'Sullivan,Eva Alvarez de Eulate,Yiu Hang Yuen,Erik Helmerhorst,Damien W. M. Arrigan Analyst, 2013,138, 6192-6196
2092493-02-0 (2-(2-methoxy-3-methylphenyl)morpholine) 関連製品
- 2229400-41-1(2,2-dimethyl-3-(2-methyl-6-nitrophenyl)propan-1-ol)
- 1368332-19-7(4-AMINO-2-CYCLOHEXYLBUTAN-2-OL)
- 1806133-69-6(3-Iodo-6-nitro-4-(trifluoromethoxy)pyridine-2-sulfonyl chloride)
- 929972-75-8(Cyanomethyl 3-sulfamoylbenzoate)
- 1240528-94-2(1-(3-aminophenyl)-5-methylimidazolidin-2-one)
- 896843-77-9(2-2-amino-5-(3-methoxyphenoxy)pyrimidin-4-yl-5-(2-chlorophenyl)methoxyphenol)
- 2755719-10-7(5-(3-Chloro-4-(trifluoromethoxy)phenyl)thiazol-2-amine)
- 2138239-26-4(5-(2,2-dimethylcyclopropyl)-1,2-oxazol-3-ylmethanesulfonyl chloride)
- 2172631-96-6(2-4-({(9H-fluoren-9-yl)methoxycarbonyl}amino)but-2-enamido-2-(1-methyl-1H-pyrazol-4-yl)acetic acid)
- 2141327-07-1(benzyl N-3-(4-fluorophenyl)-2-hydroxypropylcarbamate)
推奨される供給者
Handan Zechi Trading Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量
Suzhou Senfeida Chemical Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量

Hubei Changfu Chemical Co., Ltd.
ゴールドメンバー
中国のサプライヤー
大量

Shandong Feiyang Chemical Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量

Hangzhou Runyan Pharmaceutical Technology Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量
